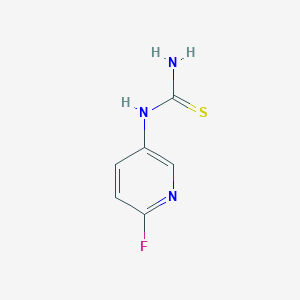
(6-Fluoropyridin-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-3-yl)thiourea typically involves the reaction of 6-fluoropyridine-3-amine with thiocyanate compounds under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoropyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Fluoropyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals to enhance product quality and efficiency.
Mécanisme D'action
The mechanism of action of (6-Fluoropyridin-3-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine derivative used in similar applications.
3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole: A compound with antimicrobial and antioxidant properties.
Uniqueness
(6-Fluoropyridin-3-yl)thiourea is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and potential biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H6FN3S |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
(6-fluoropyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H6FN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) |
Clé InChI |
JPANFRKDNPGDIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NC(=S)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)


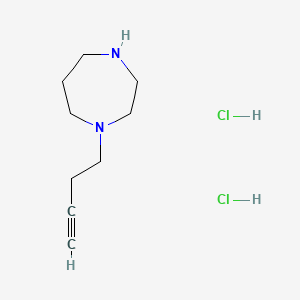


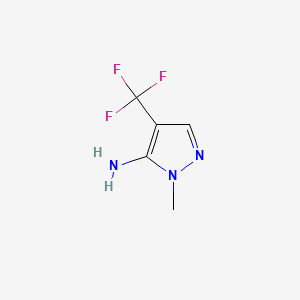
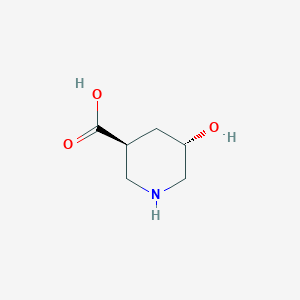

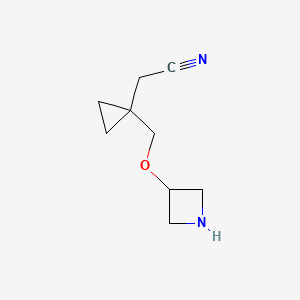
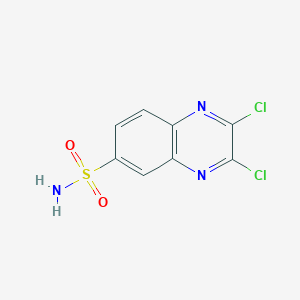
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)

